
3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of amides and has a molecular formula of C17H28N2O2S.
Wissenschaftliche Forschungsanwendungen
3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been investigated as a potential drug candidate for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential analgesic and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide may have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. It has also been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to inhibit certain enzymes and receptors in the brain and peripheral tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. It is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require special handling and safety precautions.
Zukünftige Richtungen
There are several future directions for research on 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide. One direction is to further investigate its potential therapeutic effects in neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide involves the reaction of 4-cyano-1-methylpiperidine-4-carboxylic acid with butylthiol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-3-aminopropanol in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC) to yield the final product.
Eigenschaften
IUPAC Name |
3-butylsulfanyl-N-(4-cyano-1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3OS/c1-3-4-10-19-11-5-13(18)16-14(12-15)6-8-17(2)9-7-14/h3-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBZAWRMMJNNSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(=O)NC1(CCN(CC1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

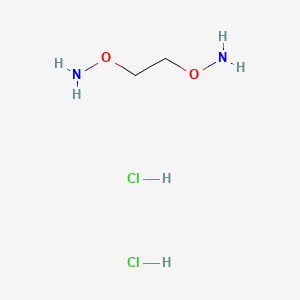
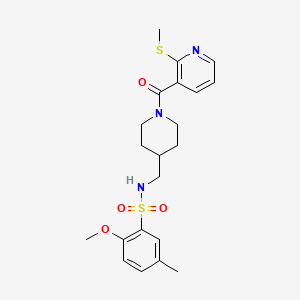
![3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2392675.png)

![ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392682.png)
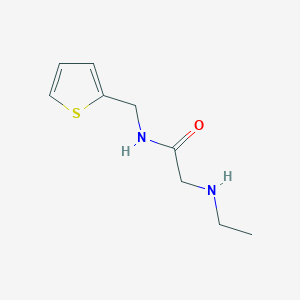
![[(1S)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2392684.png)
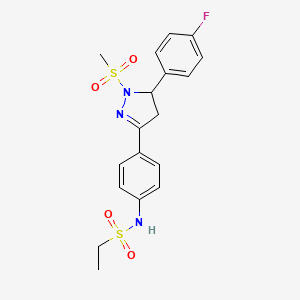
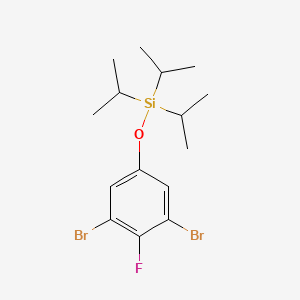

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2392688.png)


![2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol](/img/structure/B2392695.png)